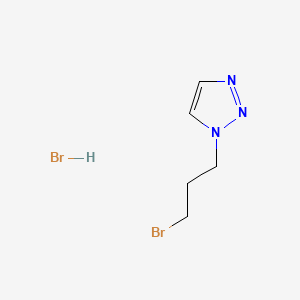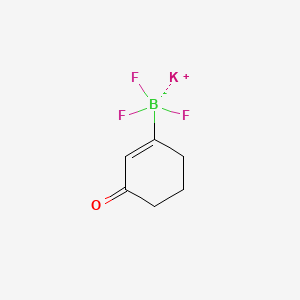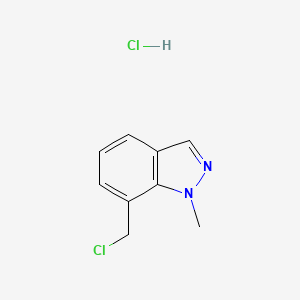
7-(chloromethyl)-1-methyl-1H-indazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Chloromethyl)-1-methyl-1H-indazole hydrochloride is a chemical compound belonging to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a chloromethyl group at the 7th position and a methyl group at the 1st position of the indazole ring, with the hydrochloride salt form enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(chloromethyl)-1-methyl-1H-indazole hydrochloride typically involves the chloromethylation of 1-methylindazole. This can be achieved through the reaction of 1-methylindazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions often require a controlled temperature environment to ensure the selective chloromethylation at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the formation of by-products and improving the overall efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Chloromethyl)-1-methyl-1H-indazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form methyl derivatives.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts like palladium or copper.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Formation of azides, thiocyanates, or ethers.
Oxidation Products: Formation of aldehydes or carboxylic acids.
Reduction Products: Formation of methyl derivatives.
Applications De Recherche Scientifique
7-(Chloromethyl)-1-methyl-1H-indazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives, which are valuable in material science and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 7-(chloromethyl)-1-methyl-1H-indazole hydrochloride involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors, thereby affecting various biochemical pathways. The chloromethyl group allows for covalent binding to target proteins, enhancing its efficacy as an inhibitor or modulator.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-indazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
7-Methyl-1H-indazole: Lacks the chloromethyl group, affecting its solubility and reactivity.
7-(Bromomethyl)-1-methyl-1H-indazole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
7-(Chloromethyl)-1-methyl-1H-indazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and solubility properties. The presence of both chloromethyl and methyl groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Propriétés
Formule moléculaire |
C9H10Cl2N2 |
|---|---|
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
7-(chloromethyl)-1-methylindazole;hydrochloride |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-12-9-7(5-10)3-2-4-8(9)6-11-12;/h2-4,6H,5H2,1H3;1H |
Clé InChI |
HCASJCVJMOWHDC-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC=C2CCl)C=N1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate](/img/structure/B13460108.png)
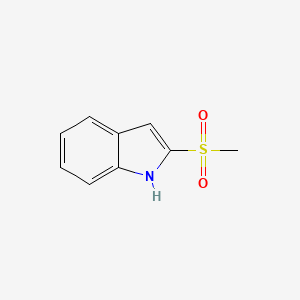
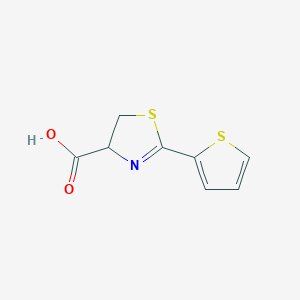
![n,n-Dimethyl-n'-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B13460116.png)
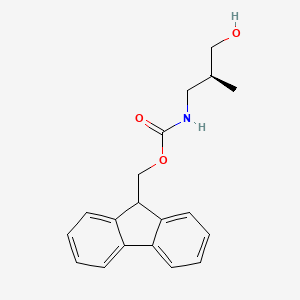
![2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B13460149.png)
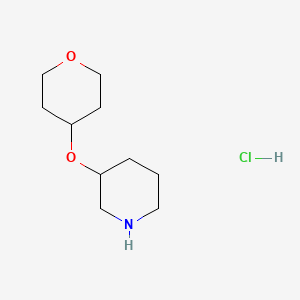
![2-[(1R,5S,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13460159.png)
![1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B13460160.png)
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13460166.png)
![tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate](/img/structure/B13460172.png)
